molecular formula C7H8N2O2S B1310674 Methyl 2-(methylthio)pyrimidine-4-carboxylate CAS No. 64224-67-5

Methyl 2-(methylthio)pyrimidine-4-carboxylate

Cat. No.: B1310674
CAS No.: 64224-67-5
M. Wt: 184.22 g/mol
InChI Key: IDXMZCVTPNXTBD-UHFFFAOYSA-N
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Description

Methyl 2-(methylthio)pyrimidine-4-carboxylate: is an organic compound with the molecular formula C7H8N2O2S. It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine. This compound is known for its applications in various fields, including medicinal chemistry and organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 2-(methylthio)pyrimidine-4-carboxylate can be synthesized through several methods. One common approach involves the methylation of 2-thiouracil to form 2-methylthio-4-pyrimidinone, which is then further reacted with methyl iodide under basic conditions to yield the desired product . The reaction typically occurs at room temperature and is allowed to proceed overnight to achieve high yields.

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale synthesis starting from commercially available precursors. The process may include steps such as methylation, purification, and crystallization to ensure the compound’s purity and quality.

Chemical Reactions Analysis

Types of Reactions: Methyl 2-(methylthio)pyrimidine-4-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding thiol derivative.

    Substitution: Nucleophilic substitution reactions can replace the methylthio group with other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like sodium hydride or potassium tert-butoxide can facilitate nucleophilic substitution reactions.

Major Products Formed:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiol derivatives.

    Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 2-(methylthio)pyrimidine-4-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 2-(methylthio)pyrimidine-4-carboxylate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to various biological effects. For example, it may act as an inhibitor of tyrosine kinases, which are involved in cell signaling pathways related to cancer progression . The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Methyl 2-(methylthio)pyrimidine-4-carboxylate can be compared with other pyrimidine derivatives, such as:

    2-Methylthio-4-pyrimidinone: Similar in structure but lacks the carboxylate group.

    4-Methyl-2-(methylthio)pyrimidine: Similar but without the carboxylate group.

    Ethyl 4-methyl-2-(methylthio)pyrimidine-5-carboxylate: An ethyl ester derivative with similar properties

The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical reactivity and biological activity.

Properties

IUPAC Name

methyl 2-methylsulfanylpyrimidine-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O2S/c1-11-6(10)5-3-4-8-7(9-5)12-2/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDXMZCVTPNXTBD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NC(=NC=C1)SC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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